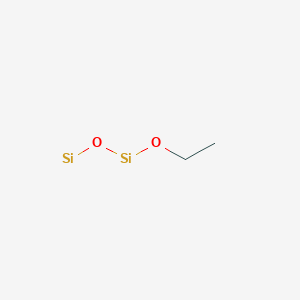
CID 19063382
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxydisiloxane is an organosilicon compound with the chemical formula C4H12O2Si2 It is a member of the ethoxysiloxane family, characterized by the presence of ethoxy groups attached to silicon atoms
Méthodes De Préparation
1-Ethoxydisiloxane can be synthesized through several methods, primarily involving the oxidative condensation of hydrosilanes. One common synthetic route involves the oxidation of triethoxysilane to form triethoxysilanol, followed by the condensation reaction of triethoxysilanol with triethoxysilane . This process typically requires the presence of a catalyst, such as Wilkinson’s catalyst, and specific reaction conditions, including controlled temperature and pressure .
In industrial settings, the production of 1-ethoxydisiloxane often involves large-scale oxidative condensation reactions, utilizing advanced catalytic systems and optimized reaction parameters to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-Ethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: Reduction reactions can convert 1-ethoxydisiloxane into simpler siloxane derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-ethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of complex siloxane structures. The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions, which determine the pathways and products formed .
Comparaison Avec Des Composés Similaires
1-Ethoxydisiloxane can be compared with other similar compounds, such as triethoxysilane, tetraethoxysilane, and hexaethoxydisiloxane. These compounds share similar structural features but differ in the number of ethoxy groups and their reactivity:
Triethoxysilane (HSi(OEt)3): Contains three ethoxy groups and is used as a precursor in the synthesis of various siloxane compounds.
Tetraethoxysilane (Si(OEt)4): Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica and silicate materials.
Hexaethoxydisiloxane (Si2O(OEt)6): Contains six ethoxy groups and is used in the synthesis of hydrogen-rich silyl-arenes.
1-Ethoxydisiloxane is unique due to its specific ethoxy group arrangement and its ability to form diverse siloxane structures through various chemical reactions .
Propriétés
Formule moléculaire |
C2H5O2Si2 |
|---|---|
Poids moléculaire |
117.23 g/mol |
InChI |
InChI=1S/C2H5O2Si2/c1-2-3-6-4-5/h2H2,1H3 |
Clé InChI |
KOIZPKYUSDUVBW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si]O[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


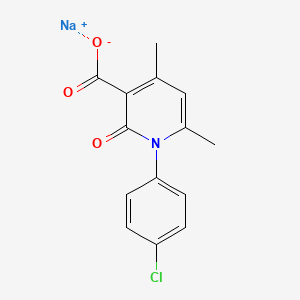

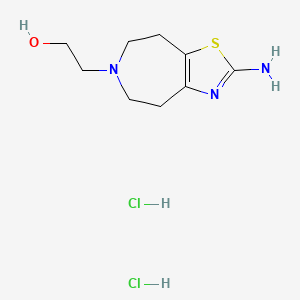
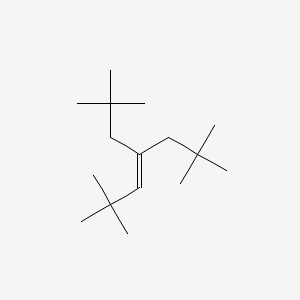
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
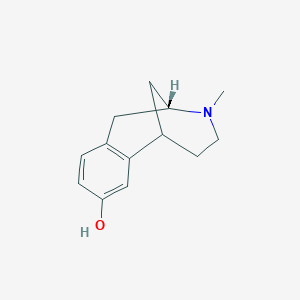
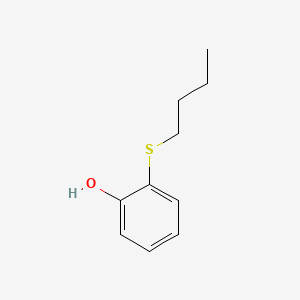
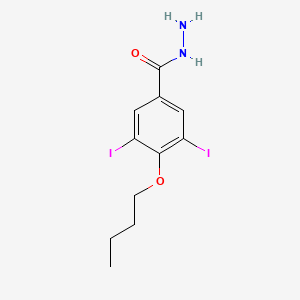
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
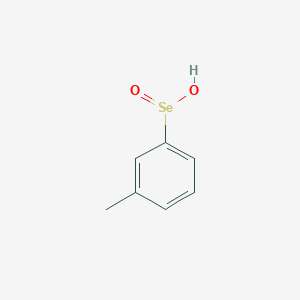
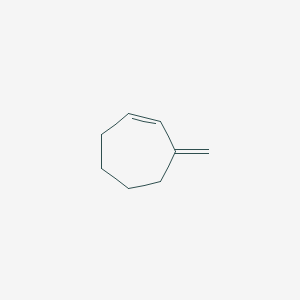
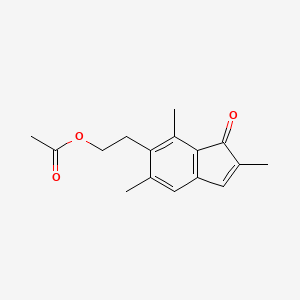

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
